molecular formula C15H15NO6 B14644172 4H-Quinolizine-1,2,3-tricarboxylic acid, trimethyl ester CAS No. 53943-37-6

4H-Quinolizine-1,2,3-tricarboxylic acid, trimethyl ester

Cat. No.: B14644172
CAS No.: 53943-37-6
M. Wt: 305.28 g/mol
InChI Key: JNWLJJBTYMQBLD-UHFFFAOYSA-N
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Description

4H-Quinolizine-1,2,3-tricarboxylic acid, trimethyl ester is a complex organic compound with the molecular formula C15H15NO6

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4H-Quinolizine-1,2,3-tricarboxylic acid, trimethyl ester typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain consistency and efficiency in production.

Chemical Reactions Analysis

Types of Reactions

4H-Quinolizine-1,2,3-tricarboxylic acid, trimethyl ester can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This involves the replacement of one functional group with another, typically using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens in the presence of a catalyst like iron(III) chloride.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinolizine derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds.

Scientific Research Applications

4H-Quinolizine-1,2,3-tricarboxylic acid, trimethyl ester has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 4H-Quinolizine-1,2,3-tricarboxylic acid, trimethyl ester exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biochemical pathways. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 2H-Quinolizine-1,2,3-tricarboxylic acid trimethyl ester
  • 4-Thioxo-4H-quinolizine-1,3-dicarboxylic acid diethyl ester
  • 6,7,8,9-Tetrahydro-2H-quinolizine-1,2,3,4-tetracarboxylic acid tetramethyl ester

Uniqueness

4H-Quinolizine-1,2,3-tricarboxylic acid, trimethyl ester is unique due to its specific structural configuration and functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

CAS No.

53943-37-6

Molecular Formula

C15H15NO6

Molecular Weight

305.28 g/mol

IUPAC Name

trimethyl 4H-quinolizine-1,2,3-tricarboxylate

InChI

InChI=1S/C15H15NO6/c1-20-13(17)9-8-16-7-5-4-6-10(16)12(15(19)22-3)11(9)14(18)21-2/h4-7H,8H2,1-3H3

InChI Key

JNWLJJBTYMQBLD-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C(=C2C=CC=CN2C1)C(=O)OC)C(=O)OC

Origin of Product

United States

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